molecular formula C16H25NO B13947014 Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- CAS No. 63867-62-9

Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-

Cat. No.: B13947014
CAS No.: 63867-62-9
M. Wt: 247.38 g/mol
InChI Key: AUDJIMCCPSCDGO-UHFFFAOYSA-N
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Description

1-(3-Benzyloxypropyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a benzyloxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyloxypropyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 3-benzyloxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyloxypropyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Benzyloxypropyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Benzyloxypropyl)-2-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.

    1-(3-Benzyloxypropyl)-2-phenylpiperidine: Similar structure with a phenyl group instead of a methyl group.

    1-(3-Benzyloxypropyl)-2-isopropylpiperidine: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

1-(3-Benzyloxypropyl)-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential for interaction with hydrophobic targets, while the methyl group provides steric hindrance that can influence its reactivity and binding affinity.

Properties

CAS No.

63867-62-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-1-(3-phenylmethoxypropyl)piperidine

InChI

InChI=1S/C16H25NO/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3

InChI Key

AUDJIMCCPSCDGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOCC2=CC=CC=C2

Origin of Product

United States

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